1-(Difluoromethyl)naphthalene-8-acetic acid

Description

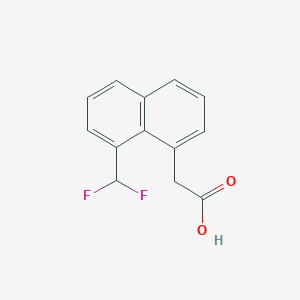

1-(Difluoromethyl)naphthalene-8-acetic acid is a fluorinated derivative of naphthaleneacetic acid (NAA), a well-known plant growth regulator. Its structure features a difluoromethyl group (-CF₂H) at the 1-position of the naphthalene ring and an acetic acid moiety at the 8-position. The introduction of fluorine atoms is a strategic modification, as fluorination often enhances metabolic stability, bioavailability, and binding affinity in bioactive compounds .

However, the difluoromethyl group may alter its physicochemical properties (e.g., lipophilicity, acidity) and environmental persistence compared to non-fluorinated analogs .

Properties

Molecular Formula |

C13H10F2O2 |

|---|---|

Molecular Weight |

236.21 g/mol |

IUPAC Name |

2-[8-(difluoromethyl)naphthalen-1-yl]acetic acid |

InChI |

InChI=1S/C13H10F2O2/c14-13(15)10-6-2-4-8-3-1-5-9(12(8)10)7-11(16)17/h1-6,13H,7H2,(H,16,17) |

InChI Key |

MWZZKNOVZNXGPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CC(=O)O)C(=CC=C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents . This reaction can be catalyzed by transition metals such as nickel or palladium, which facilitate the formation of the difluoromethylated product. Industrial production methods may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-8-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)naphthalene-8-acetic acid has a wide range of applications in scientific research:

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-8-acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

1-Naphthaleneacetic Acid (NAA)

- Structure : Acetic acid group at the 1-position of naphthalene.

- Applications : Widely used as a plant growth regulator to promote root development in crops .

- NAA’s sodium and potassium salts are common commercial formulations, whereas fluorinated derivatives may require distinct salt forms for optimal activity .

2-Naphthoic Acid

- Structure : Carboxylic acid group at the 2-position of naphthalene.

- Applications : Used in dyes, pharmaceuticals, and organic synthesis. Unlike NAA derivatives, it lacks direct agricultural applications but shares structural similarities in aromatic substitution patterns .

- Key Differences : The positional isomerism (2- vs. 8-acetic acid) significantly impacts biological activity due to steric and electronic effects.

1-Naphthalenemethanol

- Structure : Hydroxymethyl group at the 1-position of naphthalene.

- Applications : Intermediate in organic synthesis; less bioactive compared to acetic acid derivatives.

- Key Differences : The replacement of the acetic acid group with a hydroxymethyl moiety reduces acidity and hydrogen-bonding capacity, critical for receptor interactions in plant hormones .

Fluorinated Naphthalene Derivatives

- Examples : Trifluoromethyl-substituted diamines , 8-acetamido-1-hydroxynaphthalene-3,6-disulfonic acid .

- Applications : Fluorinated compounds are prevalent in pharmaceuticals and agrochemicals due to enhanced stability and bioavailability .

Key Observations:

- Acidity : The electron-withdrawing effect of fluorine lowers the pKa of the acetic acid group, affecting ionization and solubility.

- Stability : Fluorine substitution likely reduces photodegradation rates, extending environmental persistence .

Regulatory and Environmental Considerations

- NAA Derivatives : The U.S. EPA has identified data gaps for NAA salts and esters, emphasizing the need for analytical standards . Similar requirements may apply to fluorinated versions.

- Fluorine Impact : While fluorination improves drug efficacy, environmental accumulation risks must be assessed, particularly for agrochemicals .

Biological Activity

1-(Difluoromethyl)naphthalene-8-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further substituted with an acetic acid moiety. The difluoromethyl group enhances the compound's reactivity and biological activity, making it a subject of interest in various fields of research, including pharmacology and agrochemistry.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H10F2O2 |

| Molecular Weight | 232.21 g/mol |

| CAS Number | [Not specified] |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Hormonal Activity : Similar to other naphthalene acetic acids, this compound may exhibit auxin-like properties, influencing plant growth by modulating hormonal pathways.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, potentially inhibiting the growth of various pathogens.

- Anticancer Potential : The difluoromethyl group may enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further anticancer research.

Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Plant Growth Regulation : Research indicated that this compound could effectively promote root elongation in specific plant species, similar to traditional auxins.

- Antimicrobial Studies : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in agricultural settings as a biopesticide .

- Cancer Cell Line Studies : The compound showed promising results in inducing cell death in various cancer cell lines, warranting further exploration into its mechanism of action and efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Naphthalen-1-acetic acid | Naphthalene ring with acetic acid moiety | Lacks difluoromethyl group; simpler structure |

| Naphthalen-2-acetic acid | Naphthalene ring substituted at 2-position | Different substitution pattern affecting activity |

| 1-(Trifluoromethyl)naphthalene-8-acetic acid | Similar fluorinated structure | Trifluoromethyl group may alter biological activity |

The presence of the difluoromethyl group in this compound distinguishes it from other naphthalenes and may enhance its reactivity and biological potency compared to these similar compounds.

Case Studies

- Agricultural Application : A field study demonstrated that applying this compound resulted in improved crop yields due to enhanced root development and nutrient uptake.

- Pharmaceutical Development : In a drug discovery program aimed at developing new anticancer agents, this compound was identified as a lead candidate due to its selective cytotoxicity against tumor cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(difluoromethyl)naphthalene-8-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can be optimized via Friedel-Crafts alkylation or nucleophilic substitution on naphthalene derivatives. For example, introducing the difluoromethyl group may involve using fluorinated reagents (e.g., ClCFH) under anhydrous conditions with Lewis acid catalysts like AlCl . Reaction temperature (e.g., 0–40°C) and stoichiometric ratios of naphthalene precursors to fluorinating agents are critical for minimizing side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm the difluoromethyl group and acetic acid moiety. For example, the ¹⁹F NMR spectrum should show a triplet near -120 ppm due to coupling between fluorine atoms . Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight (expected [M+H] ~252.2 g/mol). Infrared (IR) spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .

Q. What thermodynamic data are available to assess the compound’s stability under storage conditions?

- Methodological Answer : Key thermodynamic parameters include enthalpy of formation (ΔfH°solid = -359.19 ± 0.79 kJ/mol) and melting point (T = 405.95 K), indicating stability at room temperature but requiring refrigeration for long-term storage . Degradation studies under accelerated conditions (e.g., 40°C, 75% humidity) over 4 weeks can assess hydrolytic stability, with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How can stereoselective synthesis of chiral derivatives of this compound be achieved?

- Methodological Answer : Enzymatic dynamic kinetic resolution (DKR) using nitrilases or lipases (e.g., from Pseudomonas fluorescens) enables enantioselective synthesis. For example, incubate racemic precursors with enzymes at pH 8 and 37°C for 3–24 hours, achieving enantiomeric excess (ee) >90%. Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) .

Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activation in vivo). Conduct comparative studies using hepatic microsomes (human/rat) to identify metabolites via LC-MS/MS. For in vitro assays, use primary hepatocytes instead of immortalized cell lines to better mimic in vivo conditions . Dose-response curves (0.1–100 µM) and transcriptomic profiling (RNA-seq) can clarify mechanisms of cytotoxicity .

Q. What kinetic models are suitable for studying the environmental degradation of this compound?

- Methodological Answer : Apply pseudo-first-order kinetics to aqueous photolysis experiments (λ = 254 nm, 25°C). Measure half-life (t) under varying pH (2–10) and UV intensities. Use high-resolution mass spectrometry (HRMS) to identify transformation products like hydroxylated or defluorinated species . For soil biodegradation, use OECD 307 guidelines with activated sludge and monitor via F NMR to track fluorine removal .

Key Notes for Experimental Design

- Contradiction Handling : If NMR and MS data conflict (e.g., unexpected adducts), validate via X-ray crystallography or independent synthesis of proposed structures .

- Advanced Analytics : Use tandem MS (MS/MS) to differentiate isobaric metabolites and isotopic labeling (C, H) to trace reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.